

An In-depth Technical Guide to the Physical Properties of Monomethyl Maleate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Monomethyl maleate*

Cat. No.: *B041745*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl maleate, also known as maleic acid monomethyl ester, is an organic compound with the chemical formula C5H6O4.^{[1][2]} It is an unsaturated monomer belonging to the glycol ether group.^[1] This compound serves as a crucial intermediate and building block in various chemical syntheses, including the production of polymers and resins.^{[3][4]} Its utility is notable in the manufacturing of polyvinyl alcohol with high resistance to water vapor and as a copolymerization agent.^{[1][5]} In the pharmaceutical context, it is a precursor to monomethyl fumarate, the active metabolite of drugs like dimethyl fumarate and diroximel fumarate, which are used in the treatment of multiple sclerosis.^{[6][7]} This guide provides a comprehensive overview of the core physical properties of **monomethyl maleate**, detailed experimental protocols, and visual representations of its synthesis and isomeric relationship to support research and development activities.

Core Physical and Chemical Properties

The physical properties of **monomethyl maleate** have been reported with some variability across different sources, particularly concerning its physical state at room temperature, melting point, and boiling point. This section consolidates the available data to provide a comparative overview.

Data Summary

The quantitative physical properties of **monomethyl maleate** are summarized in the table below. It is important to note the discrepancies in reported values, which may arise from different experimental conditions or the presence of impurities.

Property	Value	Source(s)
Molecular Formula	C5H6O4	[1] [2]
Molecular Weight	130.1 g/mol	[1] [2]
Physical Form	Colorless liquid, Oil, Solid, or Solid-Liquid Mixture	[1] [2] [8]
Melting Point	-37 °C	[1]
93 °C (decomposes)	[1] [4] [5] [9] [10] [11]	
144.5 °C	[2] [8]	
Boiling Point	160 °C	[1]
250.0 ± 23.0 °C (Predicted)	[1] [5] [10] [11]	
Density	1.26 g/cm ³	[1] [5] [11]
1.2457 g/cm ³ @ 20 °C	[9]	
1.2520 g/cm ³ @ 20 °C	[10]	
Refractive Index	1.4620 - 1.4660	[1] [5] [11]
1.469	[10]	
Solubility	Water: Limited, 3.685 x 10 ⁴ mg/L @ 25 °C (estimated)	[3] [12]
Organic Solvents: Soluble in ethanol and ether.	[3]	
Other: Slightly soluble in Chloroform and Methanol; Sparingly soluble in Ethyl Acetate.	[1] [5]	

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines protocols for the synthesis of **monomethyl maleate** and the determination of its thermal properties.

Synthesis of Monomethyl Maleate via Alcoholysis of Maleic Anhydride

Monomethyl maleate can be readily prepared by the reaction of maleic anhydride with methanol.[\[1\]](#)[\[5\]](#)[\[6\]](#)

Materials and Equipment:

- Maleic Anhydride
- Methanol
- Reaction vessel with stirring capability (e.g., round-bottom flask with magnetic stirrer)
- Temperature control system (e.g., water bath)

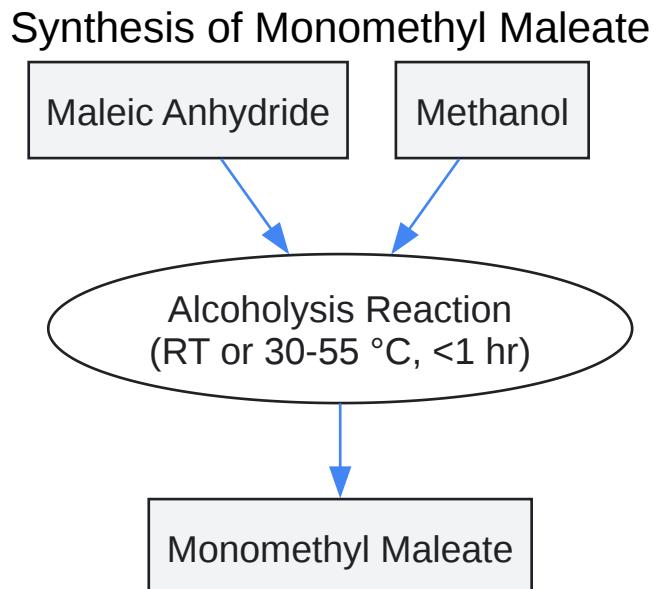
Procedure:

- To a reaction vessel, add the desired amount of maleic anhydride raw material.
- Add approximately 90% of the stoichiometric amount of methyl alcohol to the vessel.[\[1\]](#)[\[5\]](#)
- Stir the mixture until the maleic anhydride is completely dissolved.[\[1\]](#)[\[5\]](#)
- Add the remaining 10% of methyl alcohol to the mixture and continue to stir for an additional 30 minutes.[\[1\]](#)[\[5\]](#)
- The reaction can be conducted at room temperature or maintained within a temperature range of 30 to 55 °C.[\[1\]](#)[\[5\]](#)
- Maintain a constant stirring speed of 30 to 60 revolutions per minute throughout the reaction.
[\[1\]](#)[\[5\]](#)

- The total duration of the alcoholysis reaction should not exceed one hour.[1][5]
- The final product is a transparent, viscous liquid at room temperature, identified as **monomethyl maleate**.[1][5]

Determination of Thermal Properties by Differential Scanning Calorimetry (DSC)

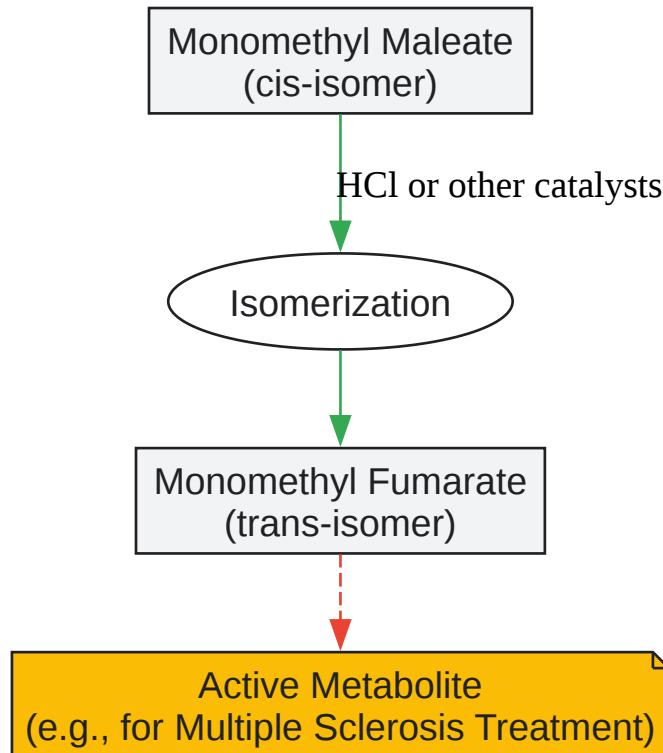
Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It is a powerful tool for studying thermal transitions such as melting point and decomposition.[7]


Principle: The DSC instrument measures the heat flow to or from a sample as it is subjected to a controlled temperature program. When the sample undergoes a phase transition, such as melting, it will absorb or release heat, resulting in a detectable difference in heat flow compared to the inert reference material. This event is recorded as a peak on the DSC thermogram.[7]

General Procedure:

- **Sample Preparation:** A small, accurately weighed amount of **monomethyl maleate** is hermetically sealed in a sample pan (typically aluminum).
- **Reference Preparation:** An empty, sealed pan is used as a reference.
- **Instrument Setup:** The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific heating and cooling rate (e.g., 10 °C/min) over a desired temperature range that encompasses the expected melting and decomposition points. The cell is purged with an inert gas, such as nitrogen, to prevent oxidation.
- **Data Acquisition:** The temperature program is initiated. The differential heat flow between the sample and the reference is measured and plotted against temperature.
- **Data Analysis:** The resulting thermogram is analyzed. An endothermic peak typically corresponds to a melting transition. The onset temperature of this peak is often taken as the melting point. The area under the peak is proportional to the enthalpy of fusion.

Visualized Workflows and Relationships


Diagrams are provided to illustrate key processes and relationships involving **monomethyl maleate**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **monomethyl maleate**.

Isomeric Relationship and Pharmaceutical Relevance

[Click to download full resolution via product page](#)

Caption: Logical relationship between **monomethyl maleate** and monomethyl fumarate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Monomethyl maleate | 3052-50-4 [chemicalbook.com]
- 2. Monomethyl maleate | C5H6O4 | CID 5354456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 3052-50-4: Monomethyl maleate | CymitQuimica [cymitquimica.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Monomethyl maleate | 3052-50-4 [amp.chemicalbook.com]

- 6. US20140364604A1 - Method of making monomethyl fumarate - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. materials.alfachemical.com [materials.alfachemical.com]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
- 10. echemi.com [echemi.com]
- 11. 3052-50-4 CAS MSDS (Monomethyl maleate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. monomethyl maleate, 3052-50-4 [thegoodsentscompany.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Monomethyl Maleate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b041745#monomethyl-maleate-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com